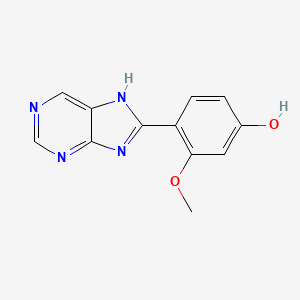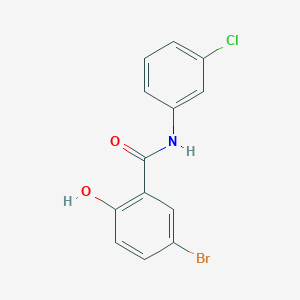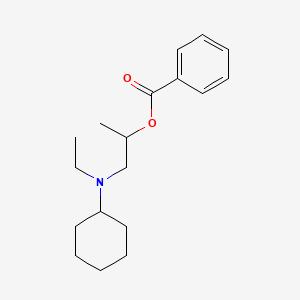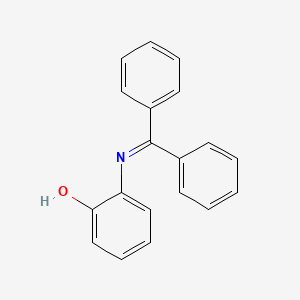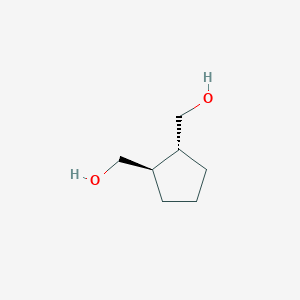
(1R,2R)-1,2-Cyclopentanedimethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2R)-1,2-Cyclopentanedimethanol: is an organic compound with a cyclopentane ring substituted with two hydroxymethyl groups at the 1 and 2 positions in a trans configuration
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2R)-1,2-Cyclopentanedimethanol typically involves the dihydroxylation of cyclopentene derivatives. One common method is the Sharpless asymmetric dihydroxylation, which uses osmium tetroxide (OsO4) as a catalyst and a chiral ligand to achieve high enantioselectivity . The reaction conditions often include the use of potassium ferricyanide as an oxidant and tert-butyl alcohol as a solvent.
Industrial Production Methods: Industrial production of this compound may involve similar dihydroxylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions: (1R,2R)-1,2-Cyclopentanedimethanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form cyclopentane derivatives with different substituents.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products:
Oxidation: Formation of cyclopentanedicarboxylic acid or cyclopentanedial.
Reduction: Formation of cyclopentane derivatives with hydroxyl or alkyl groups.
Substitution: Formation of cyclopentane derivatives with halogen or other functional groups.
Scientific Research Applications
Chemistry: (1R,2R)-1,2-Cyclopentanedimethanol is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology: In biological research, this compound can be used as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: The compound’s derivatives may have potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which (1R,2R)-1,2-Cyclopentanedimethanol exerts its effects depends on its specific application. In chemical reactions, the hydroxyl groups can participate in hydrogen bonding and nucleophilic attacks, influencing the reactivity and selectivity of the compound. In biological systems, the compound’s derivatives may interact with specific enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
cis-1,2-Dihydroxymethylcyclopentane: The cis isomer has different spatial arrangement of the hydroxymethyl groups, leading to distinct chemical and physical properties.
1,2-Dimethylcyclopentane: This compound has methyl groups instead of hydroxymethyl groups, resulting in different reactivity and applications.
Cyclopentane-1,2-diol: Similar to (1R,2R)-1,2-Cyclopentanedimethanol but lacks the additional methyl groups, affecting its chemical behavior.
Uniqueness: this compound is unique due to its trans configuration, which imparts specific stereochemical properties that can influence its reactivity and interactions in various chemical and biological contexts .
Properties
Molecular Formula |
C7H14O2 |
|---|---|
Molecular Weight |
130.18 g/mol |
IUPAC Name |
[(1R,2R)-2-(hydroxymethyl)cyclopentyl]methanol |
InChI |
InChI=1S/C7H14O2/c8-4-6-2-1-3-7(6)5-9/h6-9H,1-5H2/t6-,7-/m0/s1 |
InChI Key |
NXKFMUFJMLNJOB-BQBZGAKWSA-N |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)CO)CO |
Canonical SMILES |
C1CC(C(C1)CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


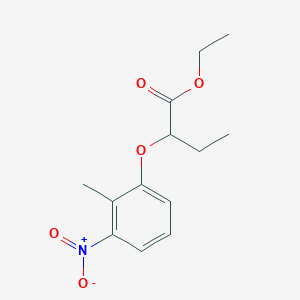
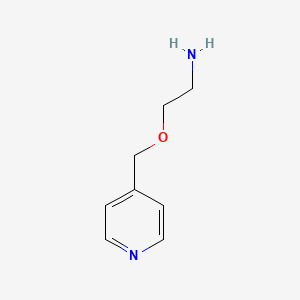
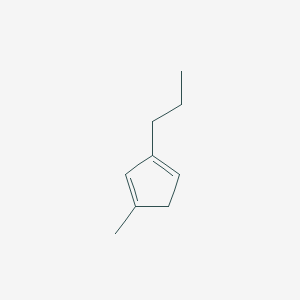
![Naphth[1,2-c]isoxazole, 3-chloro-4,5-dihydro-](/img/structure/B8558198.png)
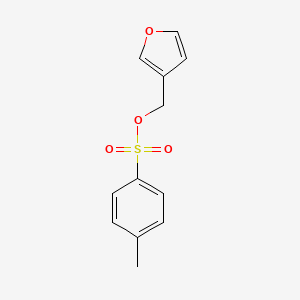
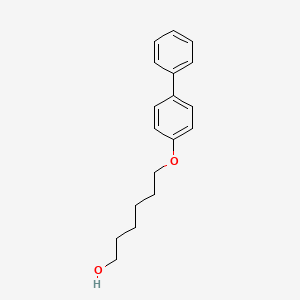
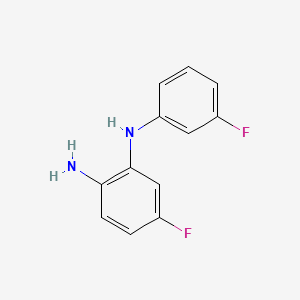
![3-ethyl-3H-furo[3,4-c]pyridin-1-one](/img/structure/B8558241.png)
![4-(1H-pyrrolo[2,3-b]pyridin-3-yl)quinolin-2-amine](/img/structure/B8558251.png)
